molecular formula C6H8ClNO2 B8472193 2-Chloromethyl-4,4-dimethyl4H-oxazol-5-one

2-Chloromethyl-4,4-dimethyl4H-oxazol-5-one

Cat. No.: B8472193
M. Wt: 161.58 g/mol
InChI Key: STELDKFCHUATHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-4,4-dimethyl4H-oxazol-5-one is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

2-(chloromethyl)-4,4-dimethyl-1,3-oxazol-5-one

InChI

InChI=1S/C6H8ClNO2/c1-6(2)5(9)10-4(3-7)8-6/h3H2,1-2H3

InChI Key

STELDKFCHUATHX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)CCl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To stirring mixture of 2-(2-chloro acetylamino)-2-methyl propionic acid (18.04 g, 0.10 mol), triethylamine (11.13 g, 0.11 mol), and 100 mL of acetone cooled with an ice bath was added ethyl chloroformate (10.52 mL, 0.11 mol) over 10 minutes. The reaction mixture was warmed to room temperature and stirred for 2 hours. The mixture was then filtered, and the filtrate was concentrated under vacuum. Hexane (200 mL) was added to the residue and the mixture was filtered. After removal of the solvent under vacuum, the residue was distilled under reduced pressure (bp 59-60° C. at 7 mmHg) to give a colorless oil. A yield of 13.18 g (82%) was obtained.
Quantity
18.04 g
Type
reactant
Reaction Step One
Quantity
11.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.52 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring mixture of 2-(2-chloro-acetylamino)-2-methyl propionic acid (18.0 g; 0.100 mol), trichylamine (11.1 g; 0.110 mol) and 100 ml of acetone in a round bottom flask, cooled with an ice bath, was added ethyl chloroformate (10.5 ml; 0.110 mol) over a period of 10 minutes. The reaction mixture was then allowed to warm to room temperature and was stirred for 2 hours. The mixture was then filtered, and the filtrate was concentrated under vacuum. Hexane (200 ml) was added to the residue, and the mixture was filtered. After removal of the solvent under vacuum, the filtrate residue was distilled under reduced pressure (59-60°; 7 mmHg) to give 13.2 g (82%) of a colorless oil.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Yield
82%

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